molecular formula C23H20N2O4 B2482854 (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate CAS No. 303082-97-5

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B2482854
CAS No.: 303082-97-5
M. Wt: 388.423
InChI Key: OCIGXCDQZLMLFO-BUVRLJJBSA-N
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Description

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of p-tolyloxyacetyl chloride: This is achieved by reacting p-tolyloxyacetic acid with thionyl chloride under reflux conditions.

    Preparation of hydrazone intermediate: The p-tolyloxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then condensed with 4-formylbenzoic acid under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the hydrazone and ester groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazone moiety can form stable complexes with certain enzymes, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound may have potential as a drug candidate. Its structure suggests it could interact with biological targets such as receptors or enzymes, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-6-methyl-phenyl)-2-p-tolyloxy-acetamide
  • Methyl 2-((p-tolyloxy)methyl)benzoate

Uniqueness

(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-17-7-11-20(12-8-17)28-16-22(26)25-24-15-18-9-13-21(14-10-18)29-23(27)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIGXCDQZLMLFO-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303082-97-5
Record name 4-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
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